molecular formula C20H21N2+ B1598799 2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide CAS No. 3915-61-5

2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide

Cat. No.: B1598799
CAS No.: 3915-61-5
M. Wt: 289.4 g/mol
InChI Key: NEOWNATTXBQULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide is a chemical compound known for its unique structural and functional properties. It is a styryl dye, often used in various scientific research applications due to its fluorescence properties. The compound is characterized by its ability to form non-linear optical materials and its use in biological staining.

Mechanism of Action

Target of Action

The primary target of 2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide, also known as NSC-4238, is the mitochondria in cells . Mitochondria are essential organelles that play a crucial role in energy production through the process of oxidative phosphorylation.

Mode of Action

NSC-4238 interacts with the mitochondria by penetrating the mitochondrial membrane and generating a quick responsive mechanism by applying changes in transmembrane potential . This interaction leads to changes in the mitochondrial function and can influence cellular processes.

Result of Action

The result of NSC-4238’s action is a change in the transmembrane potential of the mitochondria . This change can affect the function of the mitochondria and potentially influence various cellular processes.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-methylquinolinium iodide in the presence of a base. The reaction is carried out under reflux conditions, often using ethanol as a solvent. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, solvent, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinolinium derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and thiols are commonly employed.

Major Products

The major products formed from these reactions include various quinolinium and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide is unique due to its quinolinium core, which imparts distinct fluorescence properties and enhances its utility in non-linear optical applications. Its ability to form stable complexes with various cellular components also sets it apart from other similar compounds .

Properties

CAS No.

3915-61-5

Molecular Formula

C20H21N2+

Molecular Weight

289.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-2-(1-methylquinolin-1-ium-2-yl)ethenyl]aniline

InChI

InChI=1S/C20H21N2/c1-21(2)18-12-8-16(9-13-18)10-14-19-15-11-17-6-4-5-7-20(17)22(19)3/h4-15H,1-3H3/q+1

InChI Key

NEOWNATTXBQULQ-UHFFFAOYSA-N

Isomeric SMILES

C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C

SMILES

C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-]

Canonical SMILES

C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide
Reactant of Route 2
Reactant of Route 2
2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide
Reactant of Route 3
Reactant of Route 3
2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide
Reactant of Route 4
Reactant of Route 4
2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide
Reactant of Route 5
Reactant of Route 5
2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide
Reactant of Route 6
Reactant of Route 6
2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.